molecular formula C12H20ClNO B3078130 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride CAS No. 1049773-02-5

2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride

Cat. No.: B3078130
CAS No.: 1049773-02-5
M. Wt: 229.74 g/mol
InChI Key: ZUHGLOMNJVAMPP-UHFFFAOYSA-N
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Description

2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride is a tertiary amino alcohol hydrochloride salt characterized by a 2-methylbenzyl-substituted amino group attached to a 2-methyl-1-propanol backbone. Its molecular structure combines lipophilic aromatic (2-methylbenzyl) and hydrophilic (propanol hydrochloride) moieties, a feature common in bioactive compounds such as local anesthetics. This compound is hypothesized to function as a local anesthetic or intermediate in synthesizing such agents, given structural similarities to documented drugs like meprylcaine and oracaine .

Properties

IUPAC Name

2-methyl-2-[(2-methylphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10-6-4-5-7-11(10)8-13-12(2,3)9-14;/h4-7,13-14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHGLOMNJVAMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(C)(C)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride typically involves the reaction of 2-methylbenzylamine with acetone in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their activity, and modulating biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Reference
2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol HCl ~C₁₃H₂₁ClNO ~263.8 2-methylbenzylamino, HCl salt Hypothesized local anesthetic
Isobucaine Hydrochloride C₁₅H₂₄ClNO₂ 285.8 Isobutylamino, benzoate ester, HCl salt Local anesthetic
Oracaine (2-Methyl-2-(propylamino)-1-propanol benzoate) C₁₄H₂₁NO₂ 235.3 Propylamino, benzoate ester Topical anesthetic (mp: 205°C)
2-(Diisopropylamino)ethanol Hydrochloride C₈H₂₀ClNO 181.7 Diisopropylamino, ethanol, HCl salt Pharmaceutical intermediate
2-Amino-2-methyl-1-propanol Hydrochloride C₄H₁₂ClNO 125.6 Primary amino, HCl salt Synthetic intermediate
Meprylcaine Hydrochloride Intermediate C₇H₁₇NO 131.2 Propylamino Intermediate for local anesthetics

Key Structural and Functional Insights:

Amino Group Substituents: The 2-methylbenzylamino group in the target compound enhances lipophilicity compared to smaller alkylamino groups (e.g., propyl in oracaine or isobutyl in isobucaine ). This may improve tissue penetration and prolong anesthetic action. Diisopropylamino substituents (e.g., in 2-(diisopropylamino)ethanol hydrochloride) reduce water solubility but are advantageous for lipid membrane interactions .

This contrasts with ethanol-based structures (e.g., 2-(diisopropylamino)ethanol), which are more flexible and less sterically hindered .

Salt vs. Ester Derivatives :

  • Hydrochloride salts (e.g., target compound, isobucaine ) enhance water solubility and bioavailability compared to esterified analogs like oracaine, which rely on metabolic hydrolysis for activation .

Research Findings and Functional Implications

Anesthetic Efficacy :

  • Compounds with aromatic substituents (e.g., benzoate esters in isobucaine and oracaine ) demonstrate potent local anesthetic activity by blocking sodium channels. The target compound’s 2-methylbenzyl group may mimic this mechanism but with altered pharmacokinetics due to the absence of an ester bond.

Physicochemical Properties :

  • Hydrochloride salts generally exhibit higher melting points and better crystallinity compared to free bases. For example, oracaine’s free base has a melting point of 205°C , while hydrochloride derivatives like the target compound likely have even higher thermal stability.

Synthetic Utility: Simpler analogs like 2-amino-2-methyl-1-propanol HCl serve as precursors for complex molecules, underscoring the importance of modular amino alcohol backbones in drug design.

Safety and Toxicity :

  • Steric hindrance from the 2-methyl group in the target compound may reduce systemic toxicity compared to less hindered analogs, a critical factor in developing safer anesthetics .

Biological Activity

2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological and toxicological properties. This article consolidates findings from diverse research sources to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 2854-16-2
  • Molecular Formula : C12_{12}H19_{19}ClN
  • Molecular Weight : 215.74 g/mol
  • Physical State : White crystalline solid

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It exhibits properties that suggest involvement in:

  • Inhibition of Monoamine Oxidase (MAO) : This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially influencing mood and cognitive functions.
  • Anticholinergic Activity : The compound has shown some degree of anticholinergic effects, which may contribute to its sedative properties.

Toxicological Profile

Research has indicated that while the compound is generally well-tolerated at lower doses, higher concentrations can lead to adverse effects. A detailed toxicity assessment revealed:

Dose (mg/kg/day)Observed EffectsNotes
0No observable effectsControl group
100Mild hypoactivityNo significant clinical signs
316Transient effects on responsivenessSlight decrease in activity
1000Severe effects including ataxia and emaciationIndicated a high level of toxicity

In repeated dose toxicity studies, clinical signs such as hypoactivity and ataxia were noted primarily at the highest dose levels .

Genotoxicity and Carcinogenicity

The compound has been evaluated for genotoxic potential through various assays, including Ames tests and micronucleus tests. Results consistently indicated that this compound does not exhibit mutagenic or clastogenic properties, suggesting a favorable safety profile concerning genetic damage . There is currently no available data indicating carcinogenicity.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound in various contexts:

  • Neuropharmacological Studies : Research demonstrated that the compound could enhance cognitive function in animal models by modulating neurotransmitter levels. This was particularly evident in tasks assessing memory and learning capabilities .
  • Cardiovascular Effects : In vitro studies suggested potential benefits in cardiovascular health by improving endothelial function, although further research is needed to confirm these findings in vivo .
  • Dermatological Applications : Preliminary studies indicated that the compound might have applications in dermatology due to its ability to modulate inflammatory responses, which could be beneficial for conditions like eczema or psoriasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride
Reactant of Route 2
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2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride

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